Dichlofenthion

Description

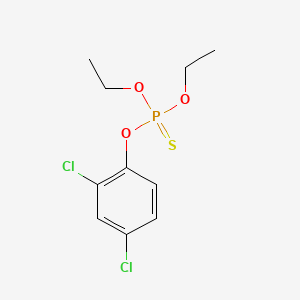

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOWCPGHOCIHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040274 | |

| Record name | Dichlofenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Dichlofenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

164-169 °C @ 0.1 MM HG | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.300 @ 20 °C | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C | |

| Record name | Dichlofenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

97-17-6 | |

| Record name | Dichlofenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlofenthion [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOFENTHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlofenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlofenthion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOFENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64234GT8TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dichlofenthion's Mechanism of Acetylcholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which dichlofenthion, an organothiophosphate pesticide, inhibits acetylcholinesterase (AChE). The document outlines the biochemical interaction, kinetic principles, and standard experimental protocols used to assess this inhibition.

Introduction

This compound (O,O-diethyl O-2,4-dichlorophenyl phosphorothioate) is a non-systemic nematicide and insecticide. Its biological activity stems from its ability to disrupt the normal function of the nervous system in target organisms. The primary molecular target of this compound and other organophosphate compounds is acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission.[1] This guide details the mechanism of this enzyme-inhibitor interaction, providing a foundational understanding for researchers in toxicology, neurobiology, and pesticide development.

Molecular Mechanism of Action

The core mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase.[1]

The Role of Acetylcholinesterase (AChE)

In a functioning cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic cell, propagating a nerve signal. To terminate this signal and allow the neuron to reset, AChE rapidly hydrolyzes acetylcholine into choline and acetic acid.

Irreversible Inhibition by this compound

This compound acts as an irreversible inhibitor of AChE. The process involves the covalent modification of the enzyme's active site.

-

Binding: this compound enters the active site gorge of the AChE enzyme.

-

Phosphorylation: The inhibitor phosphorylates the hydroxyl group of a critical serine residue (Ser-203 in humans) that is part of the enzyme's catalytic triad.[2] This reaction forms a stable, covalent diethyl-phosphoryl-enzyme complex.

-

Enzyme Inactivation: The formation of this covalent bond renders the enzyme non-functional. The phosphorylated serine is no longer able to participate in the hydrolysis of acetylcholine.

-

Consequence: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft. This leads to continuous, uncontrolled stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately death in target organisms.[1]

The diagram below illustrates the phosphorylation of the AChE active site by this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate, a compound of significant interest in various scientific disciplines. This document outlines its chemical identity, physical characteristics, and toxicological profile, supported by detailed experimental methodologies and visual diagrams to facilitate a deeper understanding.

Core Physicochemical Properties

The fundamental physicochemical properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate are summarized in the table below. These parameters are crucial for predicting its environmental fate, bioavailability, and for designing analytical methods.

| Property | Value |

| Molecular Formula | C10H13Cl2O3PS |

| Molecular Weight | 315.15 g/mol |

| CAS Number | 97-17-6 |

| Appearance | Colorless to light amber liquid |

| Boiling Point | 121 °C at 0.2 mmHg |

| Density | 1.313 g/cm³ at 20 °C |

| Vapor Pressure | 1.9 x 10-4 mmHg at 25 °C |

| Water Solubility | 2.4 mg/L at 25 °C |

| Octanol-Water Partition Coefficient (log Kow) | 4.29 |

Toxicological Profile: Mechanism of Action

As an organophosphate, the primary mechanism of toxicity for O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors, which can lead to a range of adverse effects, including neurotoxicity.[3] The phosphorothioate requires metabolic activation to its oxygen analog (oxon) to become a potent AChE inhibitor.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental partitioning and bioaccumulation potential. A widely accepted method for its determination is the "slow-stir" method.

Methodology:

-

Preparation of Phases: High-purity n-octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

-

Spiking: A stock solution of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate in n-octanol is prepared. A known volume of this stock solution is added to a mixture of the pre-saturated n-octanol and water in a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is stirred slowly (to avoid emulsification) for a period of several days until equilibrium is reached. Equilibrium is confirmed when the concentration of the analyte in both phases remains constant over successive measurements.

-

Phase Separation and Sampling: Stirring is stopped, and the phases are allowed to separate. Aliquots are carefully taken from both the n-octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as gas chromatography with a mass selective detector (GC-MS) or high-performance liquid chromatography (HPLC).

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Analytical Method for Quantification in Environmental Matrices

The quantification of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate in complex matrices such as soil or water typically involves sample extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method.

Methodology:

-

Extraction:

-

Water Samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.

-

Soil/Sediment Samples: Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture such as acetone/hexane.

-

-

Cleanup: The crude extract is passed through a column containing adsorbents like Florisil or silica gel to remove interfering co-extractives.

-

Analysis (GC-MS):

-

Injection: An aliquot of the cleaned extract is injected into the gas chromatograph.

-

Separation: The compound is separated from other components on a capillary column (e.g., DB-5ms).

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the target compound.

-

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Logical Relationships of Physicochemical Properties

The physicochemical properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate are interconnected and influence its behavior and impact. For instance, its low water solubility and high octanol-water partition coefficient suggest a tendency to partition into fatty tissues and soil organic matter, indicating a potential for bioaccumulation and persistence in the environment.

References

Dichlofenthion Metabolism and Biotransformation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion is an organophosphate insecticide characterized by its thiophosphate group, which is central to its mechanism of action and subsequent metabolism in mammals. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and developing strategies for managing potential exposures. In mammalian systems, this compound undergoes a series of metabolic processes, primarily categorized into Phase I and Phase II reactions, which aim to detoxify the compound and facilitate its excretion. These pathways are predominantly mediated by cytochrome P450 (CYP) enzymes and various transferases, leading to the formation of several key metabolites. This document provides a technical guide to the metabolic pathways of this compound, supported by illustrative diagrams, a summary of representative quantitative data from a related organophosphate, and detailed experimental protocols.

Phase I and Phase II Biotransformation Pathways

The metabolism of this compound proceeds through two main phases. Phase I reactions introduce or expose functional groups, slightly increasing the polarity of the molecule. This is followed by Phase II conjugation reactions, where endogenous polar molecules are attached, significantly increasing water solubility and facilitating elimination from the body.

Phase I Reactions:

-

Oxidative Desulfuration: A critical activation step mediated by cytochrome P450 enzymes, where the sulfur atom on the phosphothionate group is replaced by an oxygen atom. This converts this compound into its more potent oxygen analog, this compound-oxon, which is a more powerful inhibitor of acetylcholinesterase.

-

Hydrolysis: The ester linkages in both this compound and its oxon metabolite are susceptible to hydrolysis by A-esterases, such as paraoxonase, and other carboxylesterases. This cleavage results in the formation of 2,4-dichlorophenol and diethyl thiophosphate (from this compound) or diethyl phosphate (from this compound-oxon).[1][2] This is a major detoxification pathway.

-

Oxidative Dealkylation: The ethyl groups attached to the phosphate can be removed through oxidative processes, also mediated by CYP enzymes.[2]

Phase II Reactions:

-

Glucuronidation and Sulfation: The primary phenolic metabolite, 2,4-dichlorophenol, readily undergoes conjugation with glucuronic acid (catalyzed by UDP-glucuronosyltransferases) or sulfate (catalyzed by sulfotransferases). These reactions produce highly water-soluble glucuronide and sulfate conjugates that are efficiently excreted in the urine.

The following diagram illustrates the principal metabolic pathways of this compound in mammals.

Quantitative Metabolic Data

Specific quantitative data on the metabolism of this compound in mammals is limited in publicly available literature. However, to provide a representative overview of the metabolic fate of a structurally related organophosphate insecticide, data from a study on chlorpyrifos in rats is presented below. Chlorpyrifos also undergoes oxidative desulfuration, hydrolysis to a chlorinated phenol, and subsequent conjugation.

Table 1: Urinary Excretion of Chlorpyrifos Metabolites in Rats Following Oral Administration

| Metabolite | Dose (mg/kg) | % of Administered Dose Excreted in Urine (48h) |

| 3,5,6-trichloro-2-pyridinol (TCP) | 5 | 70.0 ± 5.0 |

| Diethyl phosphate (DEP) | 5 | 10.0 ± 2.0 |

| Diethyl thiophosphate (DETP) | 5 | 15.0 ± 3.0 |

Data are presented as mean ± standard deviation and are representative values derived from literature on organophosphate metabolism.

Table 2: Representative Pharmacokinetic Parameters of an Organophosphate (Chlorpyrifos) in Rats

| Parameter | Value | Unit |

| Half-life (t½) | 10-12 | hours |

| Time to maximum plasma concentration (Tmax) | 2-4 | hours |

| Bioavailability (Oral) | ~30 | % |

These values are illustrative for a typical organophosphate and may vary depending on the specific compound and experimental conditions.

Experimental Protocols

The following sections describe generalized experimental methodologies for studying the metabolism of organophosphate insecticides like this compound in a mammalian model.

In Vivo Metabolism and Excretion Study

Objective: To identify and quantify the major metabolites of this compound excreted in urine and feces following oral administration to rats.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

Dosing:

-

This compound is dissolved in a suitable vehicle (e.g., corn oil).

-

Rats are administered a single oral dose via gavage at a concentration relevant to potential human exposure (e.g., 10 mg/kg body weight).

-

A control group receives the vehicle only.

Sample Collection:

-

Following administration, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Urine and feces are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours post-dose).

-

Urine volume and fecal weight are recorded for each collection interval. Samples are stored at -80°C until analysis.

Sample Preparation and Analysis:

-

Urine:

-

An aliquot of urine is treated with β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.

-

The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

-

Feces:

-

Fecal samples are homogenized and extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

-

The extract is centrifuged, and the supernatant is cleaned up using solid-phase extraction (SPE).

-

-

Analytical Method:

-

Metabolites are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Authentic standards of this compound and its expected metabolites (2,4-dichlorophenol, diethyl thiophosphate, diethyl phosphate) are used to create calibration curves for quantification.

-

The following diagram outlines the workflow for this in vivo study.

In Vitro Hepatic Metabolism Study

Objective: To determine the role of liver enzymes, particularly cytochrome P450s, in the metabolism of this compound.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from untreated rats through differential centrifugation.

-

Incubation:

-

This compound (at various concentrations) is incubated with liver microsomes in a phosphate buffer (pH 7.4).

-

The incubation mixture contains a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.

-

Control incubations are performed without the NADPH-generating system to assess non-CYP mediated metabolism.

-

The reaction is initiated by the addition of the microsomes and incubated at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Analysis:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

-

Enzyme Kinetics: By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

This in vitro approach allows for a detailed investigation of the enzymatic processes involved in the initial stages of this compound biotransformation.

References

Environmental fate and transport of dichlofenthion in soil and water systems.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dichlofenthion, an organophosphate insecticide. The document details its physicochemical properties, degradation pathways, and mobility in soil and water systems. All quantitative data is presented in tabular format for clarity, and key experimental protocols are described. Visual diagrams are included to illustrate environmental pathways and experimental workflows.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and potential for adsorption to soil particles. Key properties for this compound are summarized in Table 1. This compound is a colorless to pale yellow liquid with low water solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature and a tendency to associate with organic matter rather than remain in aqueous phases[1][2][3].

| Property | Value | Reference(s) |

| Molar Mass | 315.16 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 120-123 °C @ 0.2 mmHg | |

| Water Solubility | 0.245 mg/L (at 20°C) | |

| LogP (Kow) | 5.14 | |

| Vapor Pressure | 0.00056 mmHg | |

| Henry's Law Constant | 9.5 x 10⁻⁴ atm·m³/mol (estimated) |

Environmental Fate and Mobility

The fate of this compound in the environment is determined by a combination of transport and degradation processes. Its high lipophilicity and strong adsorption to soil organic carbon are the dominant factors controlling its movement and persistence.

The mobility of a pesticide in soil is inversely related to its tendency to adsorb to soil particles. This relationship is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value signifies strong adsorption to organic matter, leading to low mobility.

This compound has an estimated Koc of approximately 15,000, which classifies it as immobile in soil. This strong adsorption significantly limits its potential to leach into groundwater. Consequently, the primary transport risk for this compound in terrestrial environments is through surface runoff while adsorbed to eroded soil particles, rather than dissolved in water. In aquatic systems, it is expected to partition from the water column and adsorb to suspended sediment.

Degradation is the primary mechanism for the dissipation of this compound from the environment. This occurs through a combination of biotic and abiotic processes.

-

Biodegradation: The breakdown of substances by microorganisms is a critical degradation pathway for many pesticides. While specific studies on this compound are limited, organophosphate compounds are generally susceptible to microbial metabolism. Fungi and bacteria can utilize pesticides as a source of carbon, breaking them down into simpler, less toxic compounds.

-

Abiotic Degradation:

-

Hydrolysis: This process involves the chemical breakdown of a compound by reaction with water. This compound is reported to be stable to hydrolysis under neutral pH conditions but is susceptible to breakdown under strongly alkaline conditions. One study noted a hydrolysis half-life of 48 hours at 70°C in an ethanol/water solution, while another reported it as stable at 20°C and pH 7. The primary hydrolysis product is 2,4-dichlorophenol.

-

Photolysis: Photolysis, or degradation by sunlight, can be a significant dissipation pathway for pesticides on soil surfaces or in clear surface waters. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is short, at approximately 4 hours.

-

The persistence of a pesticide is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. There is conflicting information regarding the half-life of this compound. One source provides an estimated half-life in water, soil, and sediment of "less than a few minutes," suggesting very rapid degradation. However, other data showing stability to hydrolysis at ambient temperatures suggest that its persistence is highly dependent on environmental conditions such as pH, microbial activity, and sunlight exposure. Given its high Koc, any this compound that does not degrade is likely to remain in the upper soil layers.

Bioaccumulation is the buildup of a chemical in an organism. With a high LogP value and an estimated Bioconcentration Factor (BCF) of 4,700, this compound has a high potential for bioconcentration in aquatic organisms. This suggests that it can accumulate in the fatty tissues of organisms, potentially leading to biomagnification in the food chain.

A summary of key environmental fate parameters is provided in Table 2.

| Parameter | Value / Classification | Description | Reference(s) |

| Soil Adsorption Coefficient (Koc) | ~15,000 (estimated) | Indicates the compound is immobile in soil. | |

| Hydrolysis Half-life (DT50) | Stable at pH 7, 20°C. Susceptible to alkaline hydrolysis. | Data suggests persistence in neutral water but faster degradation in alkaline conditions. | |

| Atmospheric Half-life (DT50) | ~4 hours (estimated) | Rapid degradation in the atmosphere via reaction with hydroxyl radicals. | |

| Bioconcentration Factor (BCF) | 4,700 (estimated) | Suggests a high potential for bioaccumulation in aquatic organisms. | |

| Soil Mobility Classification | Immobile | Based on the high Koc value. |

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to assess the environmental fate of chemicals.

The Koc is typically determined using the batch equilibrium method (e.g., OECD Test Guideline 106).

-

Preparation: A series of soil/water slurries are prepared. A known mass of soil is mixed with a known volume of an aqueous solution containing this compound at various concentrations.

-

Equilibration: The slurries are agitated for a predetermined period (e.g., 24-48 hours) at a constant temperature to allow the system to reach equilibrium, where the rates of adsorption and desorption are equal.

-

Separation: The soil and water phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured using an appropriate analytical technique, such as HPLC-UV or GC-MS. The concentration in the soil phase is calculated by subtracting the amount in the aqueous phase from the initial amount.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated as the ratio of the chemical concentration in soil to the concentration in water. The Koc is then determined by normalizing the Kd value to the fraction of organic carbon (foc) in the soil: Koc = Kd / foc .

These studies (e.g., OECD Test Guidelines 307, 308) are designed to measure the rate of degradation in soil, water, and sediment systems.

-

Microcosm Setup: A defined amount of soil or a water/sediment system is placed into laboratory flasks (microcosms).

-

Application: The system is treated with a known concentration of this compound.

-

Incubation: The microcosms are incubated under controlled conditions that mimic the environment (e.g., constant temperature, moisture, and sometimes a light/dark cycle for photolysis studies).

-

Sampling: At specified time intervals, replicate microcosms are removed for analysis.

-

Extraction and Analysis: The soil or water/sediment is extracted with an appropriate solvent (e.g., acetonitrile) to remove the remaining this compound and any major metabolites. The concentration is quantified using chromatographic methods.

-

Kinetics Calculation: The concentration of this compound over time is plotted. The degradation rate and the half-life (DT50) are calculated by fitting the data to a suitable kinetic model, most commonly a single first-order (SFO) model.

Visualizations

The following diagrams illustrate the key processes governing the fate of this compound in the environment and a typical experimental workflow.

References

Toxicological profile and LD50 of dichlofenthion in animal models.

An In-depth Technical Guide for Researchers and Scientists

Introduction

Dichlofenthion (O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate) is an organophosphate insecticide and nematicide previously used to control a variety of soil-dwelling insects and nematodes, particularly on ornamental plants and turf.[1] As with other organophosphorus compounds, its biological activity and toxicological concerns stem from its potent inhibition of acetylcholinesterase. This document provides a comprehensive technical overview of the toxicological profile of this compound, with a specific focus on its effects in animal models, including acute toxicity data (LD50), mechanisms of action, and detailed experimental methodologies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.[2]

This compound, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive. This inactivation leads to the accumulation of ACh in the synapse, resulting in excessive and prolonged stimulation of muscarinic and nicotinic acetylcholine receptors. This continuous stimulation disrupts normal nerve function, leading to the characteristic signs of organophosphate poisoning.

Acute Toxicity Profile

This compound is classified as moderately toxic to mammals upon acute exposure. The primary routes of concern are oral ingestion, dermal contact, and inhalation. Signs of acute poisoning in animals are consistent with cholinergic overstimulation and include vomiting, depression, anorexia, diarrhea, muscle tremors, seizures, and respiratory depression, which can ultimately lead to death.

Lethal Dose 50 (LD50)

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a test animal population. The LD50 of this compound has been determined in several animal models, with values varying by species and route of administration.

| Species | Route of Administration | LD50 Value (mg/kg bw) | Reference |

| Rat | Oral | 270 | |

| Rabbit | Dermal | 6,000 | |

| Rabbit | Dermal (Formulation) | 301 |

Note: The dermal LD50 for a "this compound Formulation" is significantly lower than for the technical-grade compound, suggesting the presence of other toxic components or solvents in the formulation that may enhance dermal absorption or toxicity.

Inhalation and Dermal Toxicity

Acute inhalation of this compound formulations is noted to be corrosive to the respiratory tract. It is also a skin and eye irritant. Dermal exposure is a significant route of poisoning for many pesticides, and while the technical-grade this compound has a relatively high dermal LD50 in rabbits (6,000 mg/kg), certain formulations can be much more hazardous.

Sub-chronic and Chronic Toxicity

Prolonged or repeated exposure to this compound can cause damage to the nervous system. However, feeding studies have established No-Observed-Adverse-Effect Levels (NOAELs) where cholinesterase activity was not significantly impacted.

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings | Reference |

| Rat | 90 days | Oral (feed) | 0.75 | No significant reduction in cholinesterase activity or evidence of abnormal pathology. | |

| Dog | 90 days | Oral (feed) | 0.75 | No significant reduction in cholinesterase activity or symptoms of illness. | |

| Hen | 55 weeks | Oral (feed) | >800 ppm | No mortality observed. |

Other Toxicological Endpoints

Safety data sheets for this compound formulations indicate potential for other long-term health effects, although comprehensive studies may be limited. These include:

-

Genotoxicity: Suspected of causing genetic defects.

-

Carcinogenicity: May cause cancer if swallowed.

-

Reproductive Toxicity: Suspected of damaging the unborn child.

Experimental Protocols

The determination of toxicological parameters like the LD50 follows standardized procedures to ensure reproducibility and validity.

Protocol for Acute Oral LD50 Determination

This section outlines a typical experimental protocol for determining the acute oral LD50 in a rodent model, such as the rat, based on established toxicology guidelines.

-

Animal Selection and Acclimatization:

-

Species: Wistar or Sprague-Dawley rats are commonly used.

-

Characteristics: Young, healthy adult animals of both sexes are used. Animals are of a similar weight and age.

-

Acclimatization: Animals are acclimatized to laboratory conditions (e.g., 22±3°C, 12-hour light/dark cycle) for at least 5-7 days before dosing. They have access to standard chow and water ad libitum.

-

-

Dose Preparation and Administration:

-

Fasting: Animals are fasted overnight prior to dosing, though water remains available.

-

Vehicle: The test substance (this compound) is dissolved or suspended in a suitable vehicle, such as corn oil or water with a suspending agent.

-

Dosing: A single dose is administered to each animal via oral gavage. At least 3-5 dose levels are selected based on preliminary range-finding studies. Groups typically consist of 5 animals per sex per dose level.

-

-

Observation Period:

-

Duration: Animals are observed for a period of 14 days post-administration.

-

Parameters: Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, motor activity), and body weight changes.

-

-

Data Analysis and LD50 Calculation:

-

Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

-

Statistical Method: The LD50 value and its 95% confidence interval are calculated from the mortality data using a recognized statistical method, such as Probit analysis or the Miller-Tainter method.

-

Cholinesterase Activity Assessment

A key biomarker for exposure to organophosphates is the inhibition of cholinesterase activity in the blood.

-

Sample Collection: Blood samples are collected from animals.

-

Analysis: Plasma (for butyrylcholinesterase) and erythrocytes (for acetylcholinesterase) are separated.

-

Method: Enzyme activity is typically measured using a spectrophotometric assay (e.g., Ellman's method), which quantifies the rate of substrate hydrolysis. The level of inhibition is compared to that of control animals.

Conclusion

The toxicological profile of this compound is characteristic of an organophosphate insecticide, with its primary mode of action being the potent inhibition of acetylcholinesterase. It demonstrates moderate acute toxicity in animal models, with the oral route being of primary concern. While sub-chronic studies have established NOAELs, safety data for formulations raise concerns about potential long-term effects, including damage to the nervous system. The standardized protocols for LD50 determination and cholinesterase activity measurement are crucial for accurately assessing the risk posed by this and similar compounds.

References

A Technical Review of the Insecticidal and Nematicidal Activity of Dichlofenthion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlofenthion, an organophosphate pesticide, has historically been utilized for its broad-spectrum insecticidal and nematicidal properties. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and nematodes. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in persistent nerve stimulation, paralysis, and eventual death of the target organism. This technical guide provides a comprehensive review of the available data on the efficacy of this compound, details relevant experimental protocols for its evaluation, and illustrates the key signaling pathways and experimental workflows. Due to the age of the compound and its discontinued use in many regions, specific efficacy data is limited. Therefore, where necessary, data from other relevant organophosphates are included to provide a broader context for its activity.

Introduction

This compound (O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate) is a non-systemic insecticide and nematicide.[1] As an organophosphate, it belongs to a class of compounds known for their neurotoxic effects.[2] Historically, it has been applied to soil to control a variety of agricultural and horticultural pests, including soil-dwelling insects and plant-parasitic nematodes.[3] Understanding its mechanism of action and evaluating its efficacy are crucial for the development of new pest control agents and for assessing the environmental impact of existing compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound and other organophosphates is the enzyme acetylcholinesterase (AChE).[4][5] In a healthy nervous system, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

This compound, after metabolic activation to its oxon form, phosphorylates a serine residue in the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme. The resulting accumulation of ACh in the synapse leads to continuous stimulation of cholinergic receptors (nicotinic and muscarinic) on the postsynaptic membrane. This hyperexcitation of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect or nematode.

Signaling Pathway Diagram

Caption: Cholinergic synapse and the inhibitory action of this compound on acetylcholinesterase.

Insecticidal Activity

This compound has demonstrated activity against a range of insect pests, particularly soil-dwelling insects. Its efficacy is dependent on the target species, life stage, and environmental conditions.

Quantitative Efficacy Data (LD50/LC50)

The following table summarizes available toxicity data for this compound and other relevant organophosphates against various insect species. Data for this compound is limited, hence data for chlorpyrifos and other organophosphates are included for comparative purposes.

| Compound | Species | Bioassay Type | LD50/LC50 | Exposure Time | Reference |

| This compound | Delia antiqua (Onion Maggot) | Field Application | Field-evolved resistance reported | - | |

| Chlorpyrifos | Apis mellifera (Honey Bee) | Topical Application | 0.058 µ g/bee | 48 h | |

| Chlorpyrifos | Aphis gossypii (Cotton Aphid) | Field Spray | Effective control | - | |

| Acephate | Myzus persicae (Green Peach Aphid) | Field Spray | 95-100% control | - | |

| Malathion | Eisenia fetida (Earthworm) | Contact Filter Paper | LC50: 11.2 µg/cm² | 48 h |

Note: The lack of extensive, standardized LC50/LD50 data for this compound against a wide array of insect pests in publicly accessible literature highlights a significant data gap.

Nematicidal Activity

This compound has been used to control plant-parasitic nematodes, which are significant agricultural pests. Its mode of action is the same as in insects, targeting the nematode nervous system.

Quantitative Efficacy Data (EC50)

The following table presents efficacy data for this compound and other organophosphates against plant-parasitic nematodes.

| Compound | Species | Bioassay Type | EC50 | Exposure Time | Reference |

| Cadusafos | Meloidogyne incognita (Root-knot nematode) | In vitro | - | 24-72 h | |

| Ethoprophos | Meloidogyne incognita | In vitro | - | - | |

| Fenamiphos | Meloidogyne javanica | In vitro | - | - | Generic Data |

| Oxamyl | Meloidogyne incognita | In vitro | - | - |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of insecticidal and nematicidal activity. The following sections outline representative methodologies.

Insecticidal Bioassay (Contact Toxicity)

This protocol is adapted from general laboratory bioassay methods for insecticides.

Objective: To determine the median lethal concentration (LC50) of this compound against a target insect species.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Petri dishes (9 cm diameter)

-

Micropipettes

-

Test insects (e.g., 3rd instar larvae of Spodoptera litura)

-

Ventilated holding containers with a food source

-

Environmental chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)

Procedure:

-

Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in acetone.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm).

-

Treatment of Petri Dishes: Apply 1 mL of each dilution to the inner surface of a Petri dish. Gently swirl the dish to ensure even coating. A control dish is treated with 1 mL of acetone only. Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.

-

Insect Exposure: Introduce 10-20 insects into each treated Petri dish and the control dish.

-

Incubation: Place the dishes in an environmental chamber under controlled conditions.

-

Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Nematicidal Bioassay (In Vitro)

This protocol is a generalized method for assessing the direct toxicity of compounds to nematodes.

Objective: To determine the median effective concentration (EC50) of this compound for immobilization of a target nematode species.

Materials:

-

Technical grade this compound

-

Solvent (e.g., DMSO, ethanol)

-

Pluronic F-127 (for solubility)

-

96-well microtiter plates

-

Nematodes (e.g., second-stage juveniles (J2) of Meloidogyne incognita)

-

Stereomicroscope

-

Incubator (25°C)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in water containing a small amount of Pluronic F-127 to aid dispersion.

-

Nematode Suspension: Prepare a suspension of J2 nematodes in water at a concentration of approximately 100 J2s per 50 µL.

-

Assay Setup: To each well of a 96-well plate, add 50 µL of the appropriate test solution. Add 50 µL of the nematode suspension to each well. Include control wells with water and the solvent/surfactant mixture.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Immobilization Assessment: At 24, 48, and 72 hours, count the number of motile and immotile nematodes in each well under a stereomicroscope. Nematodes are considered immotile if they do not move when probed with a fine needle.

-

Data Analysis: Calculate the percentage of immobilization for each concentration, corrected for control mortality. Determine the EC50 values and their confidence intervals using appropriate statistical software.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase.

Materials:

-

Purified acetylcholinesterase (from a relevant source, e.g., electric eel or insect head homogenate)

-

This compound

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol), with the final solvent concentration in the assay not exceeding 1%.

-

-

Assay Reaction:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

This compound dilution (or solvent for control)

-

AChE solution

-

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the insecticidal or nematicidal properties of a compound like this compound.

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, which underlies its insecticidal and nematicidal activity. While it has been effective against a broad range of pests, the lack of comprehensive and recent quantitative efficacy data in publicly available literature makes a complete assessment challenging. The provided experimental protocols offer a framework for generating such data. Future research on novel pest control agents targeting the cholinergic system can benefit from understanding the mechanism and historical application of compounds like this compound, while also prioritizing the generation of robust efficacy and non-target toxicity data.

References

Dichlofenthion: A Technical Examination of its Environmental Persistence and Bioaccumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion, an organophosphate insecticide and nematicide, has been utilized in agricultural and public health sectors to control a variety of pests. As with many chemical agents released into the environment, understanding its persistence, potential for bioaccumulation, and the underlying mechanisms of its action is critical for assessing its environmental impact and ensuring the safety of non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Persistence of this compound in the Environment

The persistence of a pesticide in the environment is a key determinant of its potential for long-term ecological impact. It is typically quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The persistence of this compound is influenced by various environmental factors, including soil type, water chemistry, temperature, and microbial activity.

Quantitative Data on Persistence

Published data on the half-life of this compound presents some variability, likely due to differing experimental conditions. While some sources suggest a relatively short half-life, others indicate a greater potential for persistence, particularly when the compound is adsorbed to sediment.

| Environmental Matrix | Half-Life (t½) | Conditions | Reference |

| Soil | Data not consistently available in reviewed literature. General statements suggest it can range from short to moderately persistent depending on soil properties. | Varies with soil organic matter content, pH, temperature, and microbial populations. | General pesticide literature |

| Water | Minutes (in some reports) | Dependent on pH, temperature, and presence of microorganisms.[1] | [1] |

| Sediment | Potentially longer than in water column | Adsorption to sediment particles can decrease bioavailability for degradation. | General principles of pesticide fate |

| Air | 2.78 hours (estimated) | Atmospheric degradation through photochemical reactions. | [1] |

Note: The lack of consistent, specific half-life data for this compound in various soil types and under different temperature and pH regimes is a notable data gap in the scientific literature.

Bioaccumulation of this compound

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. This is a significant concern for persistent, lipophilic compounds that can move up the food chain (biomagnification). The potential for bioaccumulation is often expressed by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).

-

Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state, assuming uptake is from the water only.

-

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (water, sediment, and food) at steady state.

Quantitative Data on Bioaccumulation

| Organism | Parameter | Value | Conditions | Reference |

| Fish | BCF | Data not available | OECD Test Guideline 305 | N/A |

| Aquatic Invertebrates | BCF/BAF | Data not available | OECD Test Guideline 315 | N/A |

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Persistence Testing

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

-

Objective: To determine the rate of aerobic and anaerobic degradation of a test substance in soil.

-

Methodology:

-

Soil Selection: Use of at least three different soil types with varying characteristics (e.g., pH, organic carbon content, texture).

-

Test Substance Application: Application of the radiolabeled test substance to soil samples at a known concentration.

-

Incubation: Incubation of the treated soil samples under controlled aerobic or anaerobic conditions (temperature, moisture).

-

Sampling and Analysis: Periodic sampling of the soil to determine the concentration of the parent compound and its transformation products over time. Analysis is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

-

Data Analysis: Calculation of the degradation rate and half-life (DT50) of the test substance.

-

Bioaccumulation Testing

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

-

Objective: To determine the bioconcentration and biomagnification potential of a chemical in fish.

-

Methodology:

-

Test Organism: Use of a suitable fish species (e.g., rainbow trout, zebrafish).

-

Exposure:

-

Aqueous Exposure: Fish are exposed to a constant, low concentration of the radiolabeled test substance in the water for an uptake phase.

-

Dietary Exposure: Fish are fed with food containing the test substance.

-

-

Depuration Phase: After the uptake phase, fish are transferred to clean water (or fed clean food) for a depuration phase.

-

Sampling and Analysis: Fish and water samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance and its metabolites.

-

Data Analysis: Calculation of the BCF or BAF, uptake and depuration rate constants.

-

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, as with other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system.

References

In-Depth Technical Guide to the Metabolic Reactions of Dichlofenthion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phase I and Phase II metabolic reactions of the organophosphate insecticide dichlofenthion. The information presented is intended to support research and development efforts by detailing the biotransformation pathways, enzymatic processes, and analytical methodologies relevant to this compound.

Executive Summary

This compound, a lipophilic organothiophosphate insecticide, undergoes extensive metabolism in biological systems to facilitate its detoxification and excretion. The metabolic process is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. Phase I metabolism primarily involves oxidation and hydrolysis, reactions that introduce or expose polar functional groups on the this compound molecule. These initial transformations are primarily mediated by cytochrome P450 (CYP) enzymes and various esterases. The resulting metabolites, which can include the more toxic oxon form, are then subjected to Phase II conjugation reactions. In this phase, endogenous molecules such as glucuronic acid, sulfate, and glutathione are attached to the Phase I metabolites, significantly increasing their water solubility and preparing them for elimination from the body.

Phase I Metabolic Reactions

Phase I metabolism of this compound introduces polar moieties, rendering the molecule more susceptible to subsequent conjugation reactions. The primary Phase I reactions are oxidation and hydrolysis.

Oxidation

Oxidative metabolism of this compound is a critical pathway primarily catalyzed by the cytochrome P450 (CYP) enzyme system. This process involves the conversion of the parent phosphorothioate (P=S) to a more toxic phosphate (P=O) analog, known as this compound-oxon. This bioactivation step is significant as the oxon metabolite is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity.[1] Other oxidative reactions can include hydroxylation of the aromatic ring or dealkylation of the ethyl groups, leading to various oxidized intermediates.[1]

Hydrolysis

Hydrolysis represents a major detoxification pathway for this compound, involving the cleavage of the phosphorus-ester bond.[1] This reaction is catalyzed by a group of enzymes known as A-esterases or phosphotriesterases, which are found in plasma and the liver.[1] The cytochrome P450 system can also contribute to the hydrolytic cleavage of this compound.[1] The primary products of hydrolysis are 2,4-dichlorophenol and diethyl thiophosphate.

Table 1: Key Phase I Metabolites of this compound

| Metabolite Name | Parent Compound | Reaction Type | Key Enzymes | Toxicological Significance |

| This compound-oxon | This compound | Oxidation | Cytochrome P450s | More potent acetylcholinesterase inhibitor |

| 2,4-Dichlorophenol | This compound | Hydrolysis | A-esterases, CYPs | Detoxification product |

| Diethyl thiophosphate | This compound | Hydrolysis | A-esterases, CYPs | Detoxification product |

Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of Phase I metabolites, and to a lesser extent the parent compound, with endogenous hydrophilic molecules. These reactions further increase the water solubility of the xenobiotic, facilitating its excretion in urine and feces. For this compound, the primary Phase II reactions are glucuronidation, sulfation, and glutathione conjugation.

Glucuronidation

Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to a suitable functional group on the substrate. The hydroxyl group of 2,4-dichlorophenol, a major Phase I metabolite of this compound, is a primary site for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation

Sulfation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. Similar to glucuronidation, the 2,4-dichlorophenol metabolite can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).

Glutathione Conjugation

Glutathione (GSH) conjugation is a critical detoxification pathway for electrophilic compounds. This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on an electrophilic center of the substrate. While direct conjugation of this compound is possible, it is more likely that reactive intermediates formed during Phase I metabolism are the primary substrates for GSTs.

Table 2: Key Phase II Conjugation Reactions of this compound Metabolites

| Conjugation Reaction | Endogenous Substrate | Key Enzymes | Target Metabolite Functional Group |

| Glucuronidation | UDP-glucuronic acid (UDPGA) | UDP-glucuronosyltransferases (UGTs) | Hydroxyl |

| Sulfation | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfotransferases (SULTs) | Hydroxyl |

| Glutathione Conjugation | Glutathione (GSH) | Glutathione S-transferases (GSTs) | Electrophilic centers |

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for studying its metabolism in vitro.

References

Solubility of dichlofenthion in organic solvents and water.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dichlofenthion in water and various organic solvents. It is designed to be a valuable resource for professionals working in research, chemical analysis, and formulation development. The document details available solubility data, outlines standard experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Introduction to this compound

This compound, with the IUPAC name O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate, is an organophosphate compound.[1] It is characterized as a colorless to pale yellow liquid.[1] Understanding its solubility is crucial for a variety of applications, including environmental fate assessment, formulation of commercial products, and toxicological studies. This compound is known to be lipophilic, a characteristic that influences its solubility in organic media.[1]

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, there is a notable difference between its solubility in aqueous and organic media.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that while the water solubility is well-defined, quantitative data for organic solvents is not extensively available in public literature. The information provided is based on established chemical databases and encyclopedias.

| Solvent | Temperature | Solubility | Data Type |

| Water | 25 °C | 0.245 mg/L | Quantitative |

| Acetone | Not Specified | Highly Soluble | Qualitative |

| Benzene | Not Specified | Soluble | Qualitative |

| Chloroform | Not Specified | Highly Soluble | Qualitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Ether | Not Specified | Soluble | Qualitative |

| Kerosene | Not Specified | Miscible | Qualitative |

| Most Organic Solvents | Not Specified | Miscible | Qualitative |

Note: While some sources describe this compound as "slightly soluble" in chloroform and ethyl acetate, more authoritative sources like the PubChem database state it is "miscible with most organic solvents."[2] The latter is more consistent with its lipophilic nature. A prepared analytical standard solution of this compound in acetone at a concentration of 1000 µg/mL is commercially available, confirming its solubility to at least this extent in this solvent.[3]

Factors Influencing Solubility and Stability

The solubility of a chemical can be influenced by several factors, including temperature and pH. For this compound, these factors also significantly impact its chemical stability, particularly in aqueous solutions.

-

pH: this compound is susceptible to hydrolysis, a process that can be accelerated in the presence of strong acids or bases. It is noted to be stable under normal conditions but hydrolysis is more pronounced under strongly alkaline conditions. This degradation will affect the measured equilibrium solubility over time. One study noted a hydrolysis half-life of 48 hours in a 1:4 ethanol/water solution at pH 6.0 and a temperature of 70°C.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is performed using standardized methodologies. The most widely accepted guidelines are provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

The OECD Guideline 105 and EPA OPPTS 830.7840 are the primary methods for determining water solubility. These guidelines describe two main experimental approaches: the Column Elution Method and the Flask Method .

Column Elution Method

This method is designed for substances with low water solubility (generally below 10 mg/L).

Principle: A porous inert carrier is coated with the test substance and packed into a microcolumn. Water is then passed through the column at a slow, controlled rate. The eluate contains a saturated solution of the test substance. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

Apparatus:

-

Microcolumn with a temperature-controlled jacket.

-

Inert carrier material (e.g., glass beads, silica).

-

A pump for delivering a constant, slow flow of water.

-

An analytical instrument suitable for quantifying the test substance at low concentrations (e.g., HPLC, GC-MS).

Procedure:

-

Preparation of the Column: An excess of the test substance is dissolved in a volatile solvent and coated onto the inert carrier material. The solvent is then completely evaporated. The coated carrier is packed into the microcolumn.

-

Elution: Water is pumped through the column at a very slow flow rate to ensure that the contact time is sufficient for saturation to be reached.

-

Analysis: Fractions of the eluate are collected at regular intervals. The concentration of the test substance in each fraction is determined using a suitable and validated analytical method.

-

Determination of Solubility: The concentration of the substance in the eluate is plotted against time (or volume). The solubility is the mean of the concentrations of at least three consecutive fractions that are within ±30% of their mean.

Flask Method (Shake-Flask Method)

This method is suitable for substances with a water solubility of 10 mg/L or higher.

Principle: An excess amount of the test substance is added to a flask containing water. The flask is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. The concentration of the substance in the resulting saturated solution is then determined.

Apparatus:

-

Flasks with stoppers.

-

A constant temperature water bath or shaker.

-

A method for separating the solid phase from the solution (e.g., centrifugation, filtration).

-

An analytical instrument for quantifying the test substance.

Procedure:

-

Equilibration: An amount of the test substance in excess of its expected solubility is added to a known volume of water in a flask.

-

Agitation: The flask is agitated in a constant temperature bath. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. A preliminary test is recommended to determine the time required to reach equilibrium. Typically, an initial agitation for 24 hours is followed by a 24-hour period of standing to allow for the separation of phases.

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved particles settle. Centrifugation at the same temperature is the preferred method for phase separation.

-

Analysis: A sample of the clear supernatant is carefully taken and the concentration of the dissolved test substance is determined by a suitable analytical method.

-

Determination of Solubility: At least three replicate flasks should be prepared. The solubility is reported as the mean of the results from these replicates.

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a substance according to standard guidelines.

Factors Influencing this compound Solubility Measurement

This diagram shows the relationship between key factors that influence the measurement of this compound's solubility, with a particular emphasis on its chemical stability.

References

An In-depth Technical Guide to Dichlofenthion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate compound dichlofenthion, including its chemical identity, physicochemical properties, mechanism of action, toxicological data, and illustrative diagrams to support research and development activities.

Chemical Identity

This compound is an organothiophosphate insecticide and nematicide.[1] Its primary use has been in agriculture to control a variety of soil-dwelling insect pests.[1][2]

Synonyms: A variety of synonyms and trade names have been used for this compound, including:

-

Dichlofention

-

Dichlorfenthion

-

Dichlorofenthion

-

Diclofenthion

-

ECP (pesticide)

-

ENT 17470

-

Hexanema

-

Mobilawn

-

Nemacide

-

O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate

-

O,O-Diethyl O-(2,4-dichlorophenyl) phosphorothioate

-

Phosphorothioic acid, O-(2,4-dichlorophenyl) O,O-diethyl ester

-

Tri-vc 13

-

V-C 13

-

VC-13 Nemacide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Cl₂O₃PS | |

| Molar Mass | 315.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 123 °C (at 0.2 mmHg) | |

| Solubility in Water | 0.245 mg/L | |

| Other Solubilities | Highly soluble in most organic solvents such as benzene, chloroform, and acetone. | |

| Vapor Pressure | 4 x 10⁻⁵ mmHg (at 20 °C) | |

| Stability | Stable to hydrolysis except under strongly alkaline conditions. |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve signal transmission.

The molecular mechanism involves the phosphorylation of the serine hydroxyl group at the active site of AChE by this compound. This forms a stable, phosphorylated enzyme that is slow to hydrolyze, rendering the enzyme inactive. The persistence of acetylcholine in the synapse leads to continuous nerve impulses, causing a range of toxic effects.

Mechanism of acetylcholinesterase inhibition by this compound.

Toxicological Profile

This compound is classified as moderately to highly toxic. The toxicological data for this compound are summarized in the table below. It is noted to be a skin, eye, and respiratory tract irritant.

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | Harmful if swallowed | - | |

| Acute Dermal LD50 | 301 mg/kg | Rabbit | |

| Acute Inhalation Toxicity | Corrosive to the respiratory tract | - | |

| Reproductive Toxicity | Suspected of damaging the unborn child; reduced fetal weight and embryotoxic effects observed. | Rats and Mice | |